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Compound of Interest

Compound Name: 2,3-Dichloro-5-iodophenol

CAS No.: 1805483-32-2

Cat. No.: B1410417

Get Quote

Executive Summary
2,3-Dichloro-5-iodophenol is a specialized halogenated phenolic intermediate, often utilized

in the synthesis of agrochemicals and pharmaceutical precursors where precise regiospecificity

is required. Its identification relies on distinguishing the specific "1,2,3,5" substitution pattern

and the presence of two distinct halogen types (chlorine and iodine) on the aromatic ring.

This guide provides a technical comparison of the FTIR spectral fingerprint of 2,3-Dichloro-5-
iodophenol against its closest structural analogues: 2,3,5-Trichlorophenol (the direct chloro-

analogue) and 2,3-Dichlorophenol (the des-iodo precursor). By focusing on the unique low-

frequency carbon-halogen vibrations and the isolated hydrogen out-of-plane (OOP) bending

modes, researchers can definitively validate the identity of this compound.

Theoretical Spectral Basis & Functional Group
Analysis
The FTIR spectrum of 2,3-Dichloro-5-iodophenol is governed by the interplay between the

phenolic hydroxyl group, the tetrasubstituted aromatic ring, and the heavy atom effect of the
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iodine substituent.

Key Vibrational Modes
Functional Group Mode

Theoretical
Frequency (cm⁻¹)

Diagnostic Value

Phenolic O-H Stretching 3550–3200 (Broad)

High. Indicates phenol

class. Position shifts

based on H-bonding

(inter- vs

intramolecular).

Aromatic C-H Stretching 3100–3000

Medium. Confirms

aromaticity. Weak

intensity due to low H

count (only 2 H

atoms).

Aromatic Ring Breathing (C=C) 1580, 1470

High. Characteristic

"doublet" often seen in

halogenated phenols.

C-O Stretching 1260–1180

Medium. Strong band,

but overlaps with

other C-H in-plane

bends.

Aryl C-Cl Stretching

1090–1050 (In-plane)

800–600 (Out-of-

plane)

Critical. Confirms

presence of chlorine.

Aryl C-I Stretching 600–450

Definitive. The heavy

iodine atom shifts this

band to the far-

fingerprint/far-IR

region, distinguishing

it from chloro-

analogues.
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Comparative Spectral Analysis
The following table contrasts the predicted spectral features of the target compound against its

primary "confounders"—molecules likely to be present in a synthesis mixture or misidentified

due to structural similarity.

Table 1: Comparative Fingerprint Analysis
Spectral Region

Target: 2,3-Dichloro-

5-iodophenol

Analogue A: 2,3,5-

Trichlorophenol

Analogue B: 2,3-

Dichlorophenol

Substitution Pattern

1,2,3,5-

Tetrasubstituted

(Isolated H at C4, C6)

1,2,3,5-

Tetrasubstituted

(Isolated H at C4, C6)

1,2,3-Trisubstituted (3

Adjacent H's at C4,

C5, C6)

OOP Bending (C-H)

860–900 cm⁻¹ (Single

strong band for

isolated H)

860–900 cm⁻¹ (Single

strong band)

770–735 cm⁻¹

(Characteristic of 3

adjacent H's)

Halogen Fingerprint

Mixed Halogen

Distinct bands at

~1080 (Cl) AND ~500-

550 (I)

Chloro-Only Strong Cl

bands; Absence of

low-freq Iodine band.

[1][2][3]

Chloro-Only Strong Cl

bands; Absence of 5-

position substituent

bands.

Ring Breathing
Shifted lower due to

Iodine mass effect.

Standard

polychlorinated

positions (~1585).

Standard

polychlorinated

positions.

Critical Insight: The primary differentiator between the Target and Analogue A (Trichlorophenol)

is the C-I stretching vibration. In 2,3,5-Trichlorophenol, the C-Cl stretch at the 5-position

appears higher (~600–800 cm⁻¹ region). In the Target, the heavier Iodine atom at the 5-position

shifts this specific band significantly lower (to ~500 cm⁻¹), often requiring a CsI beamsplitter or

careful far-IR inspection to resolve clearly.
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Experimental Protocol for Identification
To ensure scientific integrity, the following self-validating protocol is recommended. This

workflow accounts for the potential volatility of halogenated phenols and the need for high-

resolution in the fingerprint region.

Method A: Solid-State Analysis (Preferred)
Rationale: Solid-state analysis (KBr or ATR) preserves the crystal lattice hydrogen bonding

network, providing a sharp, reproducible fingerprint.

Sample Preparation:

Technique: Attenuated Total Reflectance (ATR) is preferred for speed. Use a Diamond or

ZnSe crystal.

Alternative: KBr Pellet (1-2 mg sample in 100 mg dry KBr). Note: Ensure KBr is dry to

prevent water interference in the OH region.

Instrument Parameters:

Range: 4000–400 cm⁻¹ (Standard) or 4000–200 cm⁻¹ (Far-IR if available).

Resolution: 4 cm⁻¹.

Scans: 32 scans (minimum) to reduce noise in the low-frequency region.

Validation Steps:

Step 1: Verify the O-H stretch (3500–3200 cm⁻¹). If absent, the phenol may be protected

(ether/ester).

Step 2: Check the Fingerprint Region (900–700 cm⁻¹). Look for the absence of the "3-

adjacent hydrogen" pattern (770 cm⁻¹) to rule out 2,3-dichlorophenol. Look for the

presence of the isolated H band (~880 cm⁻¹).

Step 3: Inspect the Far-Fingerprint (<600 cm⁻¹). A distinct band in the 500–550 cm⁻¹

range confirms the C-I bond.
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Identification Workflow Diagram
The following diagram illustrates the logical decision tree for confirming the identity of 2,3-
Dichloro-5-iodophenol using FTIR data.

Unknown Sample
(Suspected 2,3-Dichloro-5-iodophenol)

Check 3500-3200 cm⁻¹
(Broad O-H Stretch?)

STOP: Not a Phenol
(Check for Ester/Ether)

No

Check 900-700 cm⁻¹
(OOP Bending Pattern)

Yes

Band at ~770 cm⁻¹
(3 Adjacent H's)

Band at ~880 cm⁻¹
(Isolated H's)

ID: 2,3-Dichlorophenol
(Precursor)

Check <600 cm⁻¹
(C-X Stretching)

No bands <600 cm⁻¹
(Only Cl present)

Distinct band ~500-550 cm⁻¹
(C-I Stretch)

ID: 2,3,5-Trichlorophenol
(Analogue)

CONFIRMED ID:
2,3-Dichloro-5-iodophenol

Click to download full resolution via product page
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Caption: Logical decision tree for distinguishing 2,3-Dichloro-5-iodophenol from its

chlorinated analogues using FTIR spectral features.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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